

# AZD-8835: A Technical Guide to its Impact on Immune Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD-8835** is a potent and selective dual inhibitor of the p110 $\alpha$  and p110 $\delta$  isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer, making it a key target for therapeutic intervention. Notably, the PI3K $\delta$  isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of both innate and adaptive immune cells. This guide provides a comprehensive technical overview of the mechanism of action of **AZD-8835**, with a specific focus on its impact on immune cell signaling, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

## **Mechanism of Action**

**AZD-8835** exerts its biological effects by inhibiting the catalytic activity of PI3Kα and PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation and survival.[1][2]



# **Quantitative Data on AZD-8835 Activity**

The inhibitory potency of **AZD-8835** has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by AZD-8835[3]

| PI3K Isoform | IC50 (nM) |
|--------------|-----------|
| ΡΙ3Κα        | 6.2       |
| ΡΙ3Κδ        | 5.7       |
| РІЗКβ        | 431       |
| РІЗКу        | 90        |

#### Table 2: Inhibition of PI3Kα Mutants by **AZD-8835**[3]

| PI3Kα Mutant | IC50 (nM) |
|--------------|-----------|
| E545K        | 6         |
| H1047R       | 5.8       |

#### Table 3: Cell-Based Inhibition of Akt Phosphorylation by AZD-8835[3]

| Cell Line  | Relevant<br>Mutation/Character<br>istic | PI3K Isoform<br>Sensitivity | IC50 (nM) |
|------------|-----------------------------------------|-----------------------------|-----------|
| BT474      | PIK3CA mutant                           | ΡΙ3Κα                       | 57        |
| Jeko-1     | B-cell line                             | ΡΙ3Κδ                       | 49        |
| MDA-MB-468 | PTEN null                               | РІЗКβ                       | 3500      |
| RAW264.7   | Monocytic cell line                     | РІЗКу                       | 530       |



# Impact on Immune Cell Signaling

**AZD-8835**'s dual inhibition of PI3K $\alpha$  and PI3K $\delta$  has significant consequences for the tumor microenvironment, particularly on the function of immune cells. Preclinical studies have demonstrated that **AZD-8835** can modulate the adaptive immune response, leading to enhanced anti-tumor immunity.[2][4]

# Reduction of Regulatory T cells (T-regs)

**AZD-8835** treatment has been shown to decrease the number and proliferative capacity of regulatory T cells (T-regs) within the tumor microenvironment.[4] T-regs are a subset of CD4+ T cells that suppress the activity of other immune cells, thereby hindering an effective anti-tumor immune response. By inhibiting PI3K $\delta$ , which is crucial for T-reg function and survival, **AZD-8835** can alleviate this immunosuppression.

## **Enhancement of CD8+ T-cell Activity**

A key finding is that **AZD-8835** promotes robust CD8+ T-cell activation, which is largely independent of its effect on T-regs.[2][4] This includes increased activation and a shift towards a memory phenotype in CD8+ T-cells.[4] This direct enhancement of effector T-cell function is a critical component of its anti-tumor efficacy.

## **Signaling Pathway Visualization**

The following diagram illustrates the core signaling pathway affected by **AZD-8835**.





Click to download full resolution via product page

Caption: **AZD-8835** inhibits PI3K $\alpha/\delta$ , blocking the PI3K/Akt pathway and modulating immune cell function.

# **Experimental Protocols**



The following are detailed methodologies for key experiments used to characterize the impact of **AZD-8835** on immune cell signaling.

## Western Blot Analysis of Akt and S6 Phosphorylation

This protocol is for assessing the inhibition of downstream PI3K signaling in immune cells.

- a. Cell Lysis:
- Treat immune cells (e.g., purified T-cells) with desired concentrations of **AZD-8835** or vehicle control for the specified duration.
- Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- b. SDS-PAGE and Western Blotting:
- Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
  Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), and total S6 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.



- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

# Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol is for the immunophenotyping of immune cells within the tumor microenvironment following **AZD-8835** treatment in vivo.[5]

- a. Tumor Digestion and Single-Cell Suspension Preparation:
- Excise tumors from treated and control animals.
- Mechanically dissociate the tumors and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer).
- b. Staining and Flow Cytometry:
- Resuspend the cells in FACS buffer.
- Stain for cell viability using a live/dead stain (e.g., Zombie Aqua) to exclude dead cells from the analysis.
- Block Fc receptors with an anti-CD16/32 antibody.



- Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A typical panel for T-cell analysis would include:
  - CD45 (pan-leukocyte marker)
  - CD3 (T-cell marker)
  - CD4 (helper T-cell marker)
  - CD8 (cytotoxic T-cell marker)
  - FoxP3 (T-reg marker) requires intracellular staining
  - Ki67 (proliferation marker) requires intracellular staining
- For intracellular staining of FoxP3 and Ki67, fix and permeabilize the cells using a specialized buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
- Incubate with intracellular antibodies.
- Wash and resuspend the cells in FACS buffer.
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo), applying a standardized gating strategy to identify and quantify the different immune cell populations.

# **Experimental Workflow and Gating Strategy Visualization**

The following diagrams illustrate a typical experimental workflow for in vivo studies and a representative gating strategy for flow cytometry.



Click to download full resolution via product page



Caption: In vivo experimental workflow for assessing the impact of **AZD-8835** on the tumor immune microenvironment.



Click to download full resolution via product page



Caption: A representative flow cytometry gating strategy for identifying T-cell subsets within the tumor.

### Conclusion

**AZD-8835** is a dual PI3K $\alpha$ / $\delta$  inhibitor that demonstrates potent anti-tumor activity, not only through direct effects on cancer cells but also by modulating the immune landscape of the tumor microenvironment. Its ability to reduce immunosuppressive T-regs while simultaneously enhancing the activity of cytotoxic CD8+ T-cells makes it a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory drugs. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the immunomodulatory properties of **AZD-8835** and other PI3K inhibitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biorxiv.org [biorxiv.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8+ T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-8835: A Technical Guide to its Impact on Immune Cell Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605784#azd-8835-impact-on-immune-cell-signaling]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com